2-(5-Methoxypyridin-2-yl)propanoic acid
Description
2-(5-Methoxypyridin-2-yl)propanoic acid (CAS: 1439896-55-5) is a pyridine-substituted propanoic acid derivative with a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . Its structure features a pyridine ring substituted with a methoxy group at the 5-position and a methyl group on the propanoic acid backbone. This compound is of interest in medicinal chemistry due to its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which share the propanoic acid core .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(5-methoxypyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c1-6(9(11)12)8-4-3-7(13-2)5-10-8/h3-6H,1-2H3,(H,11,12) |
InChI Key |
NJHDLCNHOXAJII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxypyridin-2-yl)propanoic acid typically involves the reaction of 5-methoxypyridine with a suitable propanoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of 2-(5-Methoxypyridin-2-yl)propanoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
2-(5-Methoxypyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Differences
Key Observations :
- Pyridine vs. Phenyl Rings : The pyridine ring introduces polarity due to the nitrogen atom, enhancing solubility in aqueous environments compared to phenyl-based analogs like ibuprofen .
- Fluorine substitution (as in the 5-fluoro analog) introduces electronegativity, which may alter acidity and metabolic stability .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s lower logP (0.8 vs. ibuprofen’s 3.8) suggests greater hydrophilicity, likely due to the pyridine ring and methoxy group .
Biological Activity
2-(5-Methoxypyridin-2-yl)propanoic acid is a pyridine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in various medical contexts.
- Molecular Formula : CHNO
- Molecular Weight : 181.19 g/mol
The compound features a methoxy group at the 5-position of the pyridine ring, which significantly influences its chemical behavior and biological activity. This structural characteristic enhances the compound's reactivity and pharmacological profile compared to other similar compounds.
Research indicates that 2-(5-Methoxypyridin-2-yl)propanoic acid interacts with specific biological targets, including receptors and enzymes. These interactions can modulate cellular processes such as signal transduction and gene expression, potentially leading to therapeutic effects in various conditions.
Pharmacological Effects
-
Neuroprotective Activity :
- The compound has demonstrated neuroprotective effects against oxidative stress in neuronal cell lines, suggesting its potential role in treating neurodegenerative diseases .
- It inhibits monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration, thereby contributing to its neuroprotective properties.
-
Anti-inflammatory Properties :
- Studies have shown that 2-(5-Methoxypyridin-2-yl)propanoic acid can reduce inflammatory responses, making it a candidate for treating inflammatory disorders.
- Antioxidant Activity :
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Neuroprotection : A study involving SH-SY5Y neuroblastoma cells revealed that 2-(5-Methoxypyridin-2-yl)propanoic acid effectively protected against HO-induced oxidative stress, demonstrating its potential as a neuroprotective agent .
- MAO-B Inhibition : In vitro assays indicated that the compound significantly inhibited MAO-B activity, with implications for managing Parkinson's disease and other neurodegenerative disorders .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
